molecular formula C15H12Cl2N2O3 B5572069 2,4-dichloro-N'-(4-methoxybenzoyl)benzohydrazide

2,4-dichloro-N'-(4-methoxybenzoyl)benzohydrazide

Cat. No. B5572069
M. Wt: 339.2 g/mol
InChI Key: XPYLAQWWVONFRH-UHFFFAOYSA-N
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Description

Benzohydrazone compounds are known for their diverse biological activities and applications in various fields of chemistry. They are synthesized through the condensation of hydrazides with aldehydes or ketones, resulting in a variety of structures with different substituents influencing their properties.

Synthesis Analysis

The synthesis of benzohydrazones typically involves a condensation reaction between a hydrazide and an aldehyde or ketone. For example, similar compounds have been synthesized by reacting methoxybenzaldehyde with different hydrazides in solvents like methanol under reflux conditions, indicating a potential pathway for synthesizing the compound (Han, 2013).

Molecular Structure Analysis

X-ray crystallography has revealed that similar benzohydrazones have an E configuration with respect to the C=N double bond and C–N single bond, suggesting a similar configuration for "2,4-dichloro-N'-(4-methoxybenzoyl)benzohydrazide". These compounds are stabilized by hydrogen bonds and weak π···π stacking interactions (Han, 2013).

Scientific Research Applications

Benzothiazole and Benzimidazole Derivatives

Benzothiazole and benzimidazole derivatives are recognized for their broad spectrum of biological activities. These compounds have been the focus of extensive research due to their potential therapeutic applications, including antimicrobial, anticancer, and antitumor agents.

Therapeutic Potential of Benzothiazoles : Benzothiazoles have been identified as compounds with a wide range of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The simplicity of the benzothiazole structure and its ease of synthesis have facilitated the development of chemical libraries aimed at discovering new chemical entities for market progression. Specifically, 2-arylbenzothiazoles are under development for cancer treatment, highlighting the significant role of benzothiazole nucleus in drug discovery (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

properties

IUPAC Name

2,4-dichloro-N'-(4-methoxybenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c1-22-11-5-2-9(3-6-11)14(20)18-19-15(21)12-7-4-10(16)8-13(12)17/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYLAQWWVONFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N'-(4-methoxybenzoyl)benzohydrazide

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